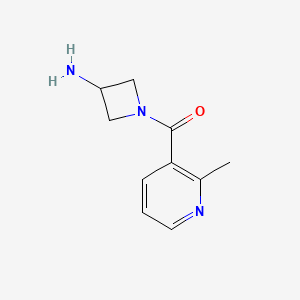

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the formation of the azetidine ring, which can be achieved through various methods. One common approach is the cyclization of a β-lactam precursor . The spiro carbon in the azetidine ring may be positioned at C3 and/or C4 . Further exploration of the β-lactam ring has led to the discovery of biologically active compounds with diverse activities.

Chemical Reactions Analysis

- Formation of Imines (Schiff Bases) : When reacting with aldehydes or ketones, the amine group in the compound can form imine derivatives (Schiff bases) through nucleophilic attack and proton transfer. Water is eliminated during this acid-catalyzed process. The pH control is crucial for reversible imine formation .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Medicinal Chemistry

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine, as part of the β-lactam family, has shown significant interest in drug research due to its biological relevance. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are crucial for synthesizing cyclic β-amino acids and their derivatives. These compounds have impacted medicinal chemistry, offering a path to new molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Role in Amine Synthesis through Reductive Amination

Reductive amination, a key synthetic route for producing primary, secondary, and tertiary alkyl amines, leverages this compound as an intermediate or substrate in specific contexts. This process is vital for synthesizing various compounds, including pharmaceuticals and fine chemicals, highlighting the compound's importance in industrial and academic settings (Irrgang & Kempe, 2020).

Advanced Oxidation Processes for Degradation Studies

Advanced oxidation processes (AOPs) are effective for degrading nitrogen-containing compounds, with amines being a significant focus. Studies on the degradation of aromatic and aliphatic amines, including those related to this compound, have elucidated mechanisms that might involve this compound directly or its structural analogs. These insights are crucial for environmental remediation efforts, especially in treating water contaminated with industrial effluents (Bhat & Gogate, 2021).

Applications in Schiff Base Chemistry

Schiff bases, synthesized through the condensation of amines with carbonyl compounds, play a significant role in various scientific fields, including pharmaceuticals, electronics, and polymers. This compound can be a precursor or component in synthesizing these bases, underlining its versatility and utility in creating compounds with diverse applications (Raju et al., 2022).

Insights into Amine Chemistry and Environmental Impact

The compound's relevance extends into environmental studies, particularly concerning biogenic amines in aquatic systems. Understanding the sources, fate, and toxicological impact of amines, including derivatives or related compounds of this compound, is crucial for assessing the ecological and health risks associated with their presence in the environment (Poste, Grung, & Wright, 2014).

Eigenschaften

IUPAC Name |

(3-aminoazetidin-1-yl)-(2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEHPXHJFJYWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)

![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)